molecular formula C23H19BrN2O2 B299985 N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B299985
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: LXGYWFFKKYMJOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRD0705 is a chemical compound that belongs to the class of pyrrolidine carboxamides. It was first synthesized by the Broad Institute in 2010 and has been studied for its potential therapeutic properties in various diseases, including cancer and neurological disorders.

Wirkmechanismus

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of various cellular processes, including cell proliferation, migration, and survival. Inhibition of HDAC6 by BRD0705 leads to the accumulation of acetylated tubulin, which may contribute to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. In addition, it has been shown to increase the acetylation of tubulin, which may contribute to its neuroprotective effects. Furthermore, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BRD0705 is its specificity for HDAC6, which may reduce the potential for off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of BRD0705 is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of BRD0705. One potential direction is to further investigate its anti-tumor properties in animal models and clinical trials. In addition, it may be worthwhile to explore its potential as a neuroprotective agent in the treatment of neurological disorders. Furthermore, it may be interesting to investigate its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, it may be worthwhile to explore the development of more potent analogs of BRD0705 with improved therapeutic properties.
In conclusion, BRD0705 is a chemical compound that has shown potential therapeutic properties in various diseases, including cancer and neurological disorders. Its specificity for HDAC6 and good pharmacokinetic properties make it a promising candidate for further study. Future research may help to elucidate its mechanism of action and explore its potential as a therapeutic agent.

Synthesemethoden

The synthesis of BRD0705 involves the reaction of 2-bromobenzoyl chloride with 1,2-dihydroacenaphthylene in the presence of a base to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

BRD0705 has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to have anti-tumor activity in multiple cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have anti-inflammatory effects in both in vitro and in vivo studies.

Eigenschaften

Produktname

N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

Molekularformel

C23H19BrN2O2

Molekulargewicht

435.3 g/mol

IUPAC-Name

N-(2-bromophenyl)-1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19BrN2O2/c24-18-6-1-2-7-19(18)25-23(28)16-12-21(27)26(13-16)20-11-10-15-9-8-14-4-3-5-17(20)22(14)15/h1-7,10-11,16H,8-9,12-13H2,(H,25,28)

InChI-Schlüssel

LXGYWFFKKYMJOG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.